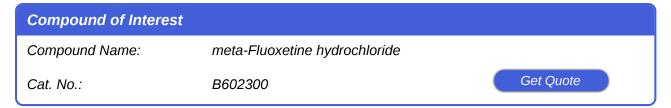


Application Notes and Protocols for the Analysis of Fluoxetine Process Impurities

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the identification and quantification of process impurities in fluoxetine hydrochloride. The included protocols are designed to be readily implemented in a laboratory setting.

Introduction

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[1][2] The manufacturing process of fluoxetine hydrochloride can result in the formation of various process-related impurities and degradation products that must be monitored and controlled to ensure the safety and efficacy of the final drug product.[3][4][5][6] Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established limits for specified and unspecified impurities in fluoxetine raw materials.[7][8]

This document details validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC), for the separation and quantification of these impurities.

Analytical Techniques

A variety of analytical tools are necessary for the complete characterization of the impurity profile of fluoxetine HCl.[3][5] High-performance liquid chromatography (HPLC) and gas



chromatography (GC) are the most accurate analytical tools for both quantitative and qualitative identification of related substances, process impurities, and degradation products.[7]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common technique for analyzing fluoxetine and its impurities.[7] These methods offer high selectivity and sensitivity for separating compounds with varying polarities.

Key HPLC Methods:

- Mixed-Mode Chromatography: This method utilizes a column with both reversed-phase and ion-exchange properties, allowing for the separation of fluoxetine and its impurities by both hydrophobic and ionic interactions.[1] Retention time, selectivity, and resolution can be adjusted by modifying the mobile phase composition, specifically the amount of acetonitrile, buffer concentration, and pH.[1]
- Gradient RP-HPLC: A gradient elution method is often employed to effectively separate a wide range of impurities with different polarities within a single run.[7][9] This typically involves a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like methanol or acetonitrile.[7][9]

Gas Chromatography (GC)

GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the identification and quantification of volatile and semi-volatile impurities.[3][4][5] It has been used to identify major impurities in fluoxetine HCl synthesized by different routes.[3][4][5] For the analysis of certain impurities like N-nitroso fluoxetine, a potential genotoxic impurity, GC-MS provides the necessary sensitivity and specificity.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for the identification of unknown impurities and degradation products by providing molecular weight and structural information. [2][11][12] It has been successfully used to identify transformation products of fluoxetine after photodegradation and biodegradation.[2][11]



Quantitative Data Summary

The following tables summarize the acceptance criteria for various fluoxetine impurities as specified by the USP and EP, along with reported limits of detection (LOD) and quantification (LOQ) from a validated HPLC method.

Table 1: USP Acceptance Criteria for Fluoxetine Impurities[13]

Impurity Name	Relative Retention Time	Acceptance Criteria (NMT %)
Aminomethyl-1- phenylpropanol	0.19	0.25
Fluoxetine related compound	0.26	0.25
Any individual unspecified impurity	_	0.25
Total impurities	_	0.80

Table 2: European Pharmacopoeia Limits for Specified Impurities[8]

Impurity Name	Limit (NMT %)
Impurity A	0.25
Impurity B	0.25

NMT: Not More Than

Table 3: Reported Limits of Detection (LOD) and Quantification (LOQ) for a Validated HPLC Method[7][14]



Parameter	Concentration Level
LOD	0.05%
LOQ	0.15%

Experimental Protocols

Protocol 1: HPLC Method for the Quantification of Potential Impurities in Fluoxetine Hydrochloride[7][9]

This protocol describes a validated gradient RP-HPLC method for the quantification of potential impurities in fluoxetine HCl.

- 1. Instrumentation and Materials:
- HPLC system with a gradient pump, UV detector, and data acquisition software.
- Gemini-C18 column (150 mm x 4.6 mm, 3.0 μm).
- Triethylamine, methanol, water (HPLC grade), and phosphoric acid.
- Fluoxetine hydrochloride reference standard and impurity standards.
- 2. Chromatographic Conditions:
- Mobile Phase A: Methanol and buffer solution (20:80 v/v). The buffer is prepared by mixing 12.5 mL of triethylamine with 900 mL of water, adjusting the pH to 6.0 with phosphoric acid, and diluting to 1000 mL with water.
- Mobile Phase B: 100% Methanol.
- Gradient Program:
 - o 0-2 min: 25% B
 - o 2.1-20 min: 44% B



o 30-45 min: 80% B

50-55 min: 44% B

55.1-60 min: 25% B

Flow Rate: 1.0 mL/min.

Detection Wavelength: 215 nm.

Injection Volume: 10 μL.

Column Temperature: Ambient.

· Run Time: 60 minutes.

- 3. Sample Preparation:
- Standard Solution: Prepare a standard solution of fluoxetine hydrochloride at a concentration of 20 mg/mL.
- Sample Solution: Prepare the fluoxetine hydrochloride active pharmaceutical ingredient (API) sample at the same concentration as the standard solution.
- 4. System Suitability:
- Inject the standard solution and ensure the resolution between critical peak pairs meets the predefined criteria (e.g., not less than 1.5).
- 5. Analysis:
- Inject the sample solution and integrate the peaks corresponding to the impurities.
- Quantify the impurities based on the peak areas relative to the fluoxetine peak in the standard solution, using the established response factors if necessary.

Protocol 2: GC-MS Method for the Analysis of N-Nitroso Fluoxetine[10]



This protocol provides a general framework for the sensitive detection of the potential genotoxic impurity, N-nitroso fluoxetine.

- 1. Instrumentation and Materials:
- Gas chromatograph coupled with a Mass Spectrometer (GC-MS).
- Capillary column suitable for the analysis of semi-volatile compounds (e.g., HP-5MS).
- Dichloromethane, sodium hydroxide solution, anhydrous sodium sulfate (analytical grade).
- N-nitroso fluoxetine reference standard.
- 2. GC-MS Parameters (to be optimized):
- Injector Temperature: 250-280°C.
- Oven Temperature Program: A suitable temperature ramp to separate the analyte from the matrix.
- Carrier Gas: Helium at a constant flow rate.
- Ion Source Temperature: 230-250°C.
- Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. The
 quantifier and qualifier ions for N-nitroso fluoxetine should be determined from the mass
 spectrum of the standard. A common fragment for nitrosamines is the NO+ ion at m/z 30.
- 3. Sample Preparation (Liquid-Liquid Extraction):
- Accurately weigh the fluoxetine drug substance or a crushed tablet sample.
- Disperse the sample in a suitable solvent, such as a dilute basic solution (e.g., NaOH).
- Add an immiscible organic solvent like dichloromethane to extract the N-nitroso fluoxetine.
- Vortex and shake vigorously to ensure efficient extraction.
- Centrifuge to separate the layers.



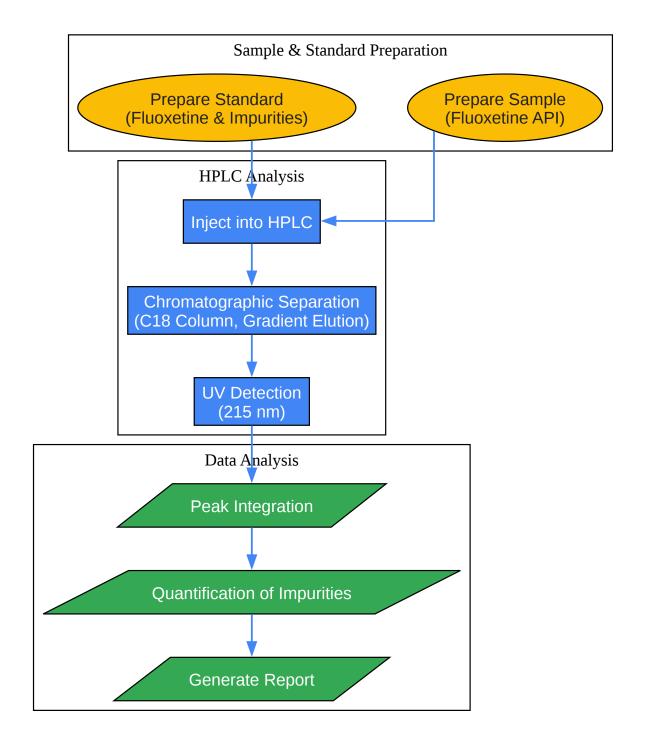




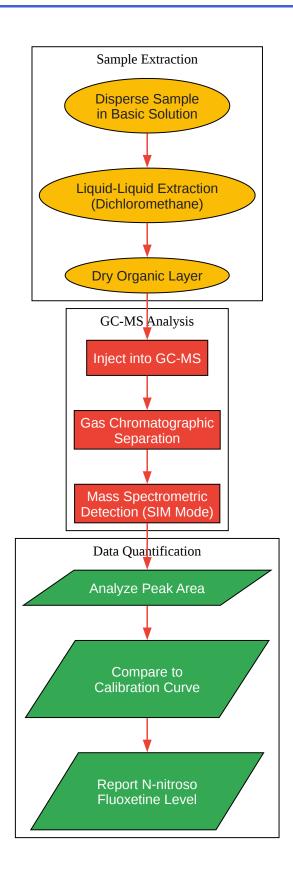
- Collect the organic layer and dry it over anhydrous sodium sulfate.
- Filter the extract and inject it into the GC-MS system.
- 4. Quantification:
- Create a calibration curve using standard solutions of N-nitroso fluoxetine.
- Quantify the amount of N-nitroso fluoxetine in the sample by comparing its peak area to the calibration curve.

Visualizations









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